molecular formula C14H16O2 B14257837 1H-Indeno[5,6-c]furan-1-one, 3,5,6,7-tetrahydro-6,6,8-trimethyl- CAS No. 213010-99-2

1H-Indeno[5,6-c]furan-1-one, 3,5,6,7-tetrahydro-6,6,8-trimethyl-

Cat. No.: B14257837
CAS No.: 213010-99-2
M. Wt: 216.27 g/mol
InChI Key: YLKUFXOXKFXVPI-UHFFFAOYSA-N
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Description

1H-Indeno[5,6-c]furan-1-one, 3,5,6,7-tetrahydro-6,6,8-trimethyl- is a complex organic compound with a unique tricyclic structure. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science. Its structure consists of a fused indene and furan ring system, which contributes to its distinctive chemical properties.

Preparation Methods

The synthesis of 1H-Indeno[5,6-c]furan-1-one, 3,5,6,7-tetrahydro-6,6,8-trimethyl- typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate precursors followed by cyclization and functional group modifications. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimized reaction conditions and large-scale reactors to ensure consistent quality and efficiency .

Chemical Reactions Analysis

1H-Indeno[5,6-c]furan-1-one, 3,5,6,7-tetrahydro-6,6,8-trimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the indene or furan rings, depending on the reagents and conditions used. .

Scientific Research Applications

1H-Indeno[5,6-c]furan-1-one, 3,5,6,7-tetrahydro-6,6,8-trimethyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indeno[5,6-c]furan-1-one, 3,5,6,7-tetrahydro-6,6,8-trimethyl- involves its interaction with specific molecular targets. As a receptor agonist, it binds to and activates certain receptors, leading to a cascade of biochemical events. The pathways involved may include modulation of neurotransmitter release, alteration of gene expression, and changes in cellular signaling .

Comparison with Similar Compounds

1H-Indeno[5,6-c]furan-1-one, 3,5,6,7-tetrahydro-6,6,8-trimethyl- can be compared with other similar compounds, such as:

Properties

CAS No.

213010-99-2

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

6,6,8-trimethyl-5,7-dihydro-3H-cyclopenta[f][2]benzofuran-1-one

InChI

InChI=1S/C14H16O2/c1-8-11-6-14(2,3)5-9(11)4-10-7-16-13(15)12(8)10/h4H,5-7H2,1-3H3

InChI Key

YLKUFXOXKFXVPI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CC(CC2=CC3=C1C(=O)OC3)(C)C

Origin of Product

United States

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